molecular formula C20H21N3O7 B2590071 3,5-dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891117-46-7

3,5-dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2590071
CAS No.: 891117-46-7
M. Wt: 415.402
InChI Key: JOXXUKZGUMYQTR-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: is a complex organic compound that features a benzamide core substituted with methoxy groups and an oxadiazole ring

Scientific Research Applications

Chemistry:

  • Used as a building block for synthesizing more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use in studying enzyme interactions due to its structural complexity.

Medicine:

  • Investigated for its potential as an anti-cancer agent due to its ability to interact with biological macromolecules.
  • Explored for antimicrobial properties.

Industry:

  • Utilized in the development of new materials with specific electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the oxadiazole derivative with the dimethoxybenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted benzamides and oxadiazoles.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, disrupt receptor-ligand interactions, and intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the oxadiazole ring.

    3,5-Dimethoxyaniline: Contains the dimethoxybenzene core but differs in functional groups.

    Phenethylamine, 3,4,5-trimethoxy-α-methyl-: Similar in having the trimethoxyphenyl group but has a different core structure.

Uniqueness:

  • The presence of both the oxadiazole ring and the benzamide core with multiple methoxy substitutions makes 3,5-dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide unique in its chemical behavior and potential applications.

Properties

IUPAC Name

3,5-dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7/c1-25-13-6-11(7-14(10-13)26-2)18(24)21-20-23-22-19(30-20)12-8-15(27-3)17(29-5)16(9-12)28-4/h6-10H,1-5H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXXUKZGUMYQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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